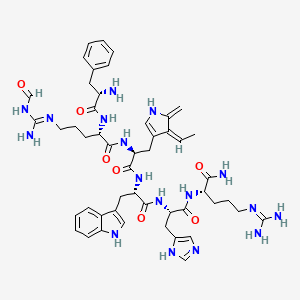
Combi-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Combi-2 involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The most versatile and economical method includes:
Neat Methods: Stirring without solvent at room temperature or using a steam bath.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
These methods yield cyanoacetamide derivatives, which are crucial intermediates in the synthesis of this compound.
Analyse Chemischer Reaktionen
Combi-2 undergoes several types of chemical reactions, including:
Combination Reactions: Where two or more substances combine to form a single new substance.
Oxidation and Reduction Reactions: Involving the transfer of electrons between molecules.
Substitution Reactions: Where one atom or group of atoms in a molecule is replaced by another atom or group of atoms.
Common reagents used in these reactions include alkyl cyanoacetates and various substituted aryl or heteryl amines. The major products formed from these reactions are cyanoacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Combi-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its antimicrobial properties against different bacterial strains.
Medicine: Potential use in developing new antibiotics and antimicrobial agents.
Industry: Utilized in the production of antimicrobial coatings and materials.
Wirkmechanismus
The mechanism of action of Combi-2 involves its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The molecular targets include the bacterial cell wall and membrane components, which are essential for bacterial survival. The pathways involved in this process include the inhibition of cell wall synthesis and the disruption of membrane integrity.
Vergleich Mit ähnlichen Verbindungen
Combi-2 is unique due to its broad-spectrum antimicrobial activity and its ability to target multiple bacterial strains. Similar compounds include other antimicrobial peptides such as:
Nisin: Effective against Gram-positive bacteria.
Magainin: Known for its activity against both Gram-positive and Gram-negative bacteria.
Defensins: A group of antimicrobial peptides with a broad range of activity.
This compound stands out due to its specific efficacy against Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli, making it a valuable compound in the fight against bacterial infections .
Eigenschaften
Molekularformel |
C49H65N17O7 |
|---|---|
Molekulargewicht |
1004.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-[[amino(formamido)methylidene]amino]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanoyl]amino]-3-[(4Z)-4-ethylidene-5-methylidene-1H-pyrrol-3-yl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C49H65N17O7/c1-3-33-28(2)58-23-30(33)20-39(64-44(70)38(16-10-18-57-49(54)61-27-67)63-43(69)35(50)19-29-11-5-4-6-12-29)45(71)65-40(21-31-24-59-36-14-8-7-13-34(31)36)46(72)66-41(22-32-25-55-26-60-32)47(73)62-37(42(51)68)15-9-17-56-48(52)53/h3-8,11-14,23-27,35,37-41,58-59H,2,9-10,15-22,50H2,1H3,(H2,51,68)(H,55,60)(H,62,73)(H,63,69)(H,64,70)(H,65,71)(H,66,72)(H4,52,53,56)(H3,54,57,61,67)/b33-3+/t35-,37-,38-,39-,40-,41-/m0/s1 |
InChI-Schlüssel |
UZRVUUFLOCVELR-OJNUMZONSA-N |
Isomerische SMILES |
C/C=C/1\C(=C)NC=C1C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)NC=O)NC(=O)[C@H](CC5=CC=CC=C5)N |
Kanonische SMILES |
CC=C1C(=C)NC=C1CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)NC=O)NC(=O)C(CC5=CC=CC=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


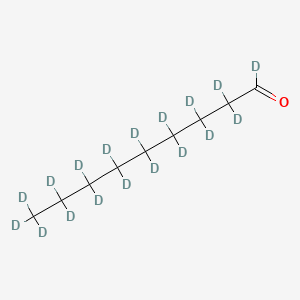
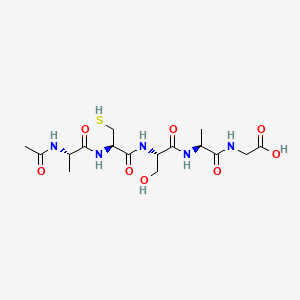
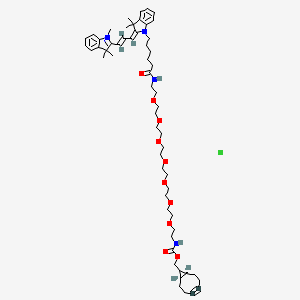
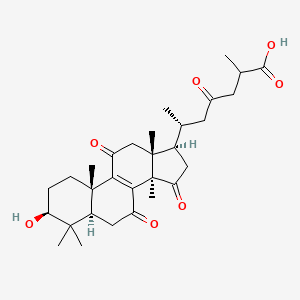
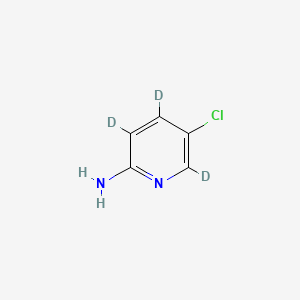

![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)
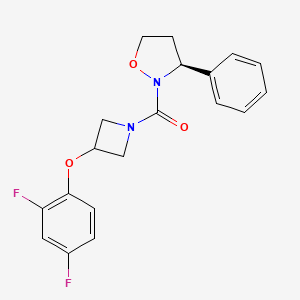
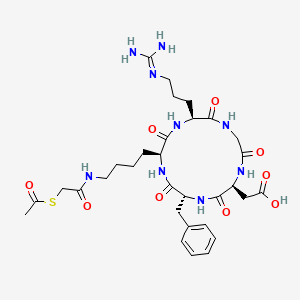
![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
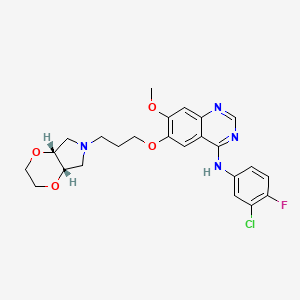
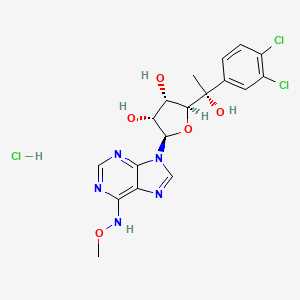
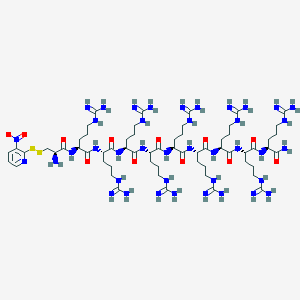
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
